molecular formula C20H25N3O2 B6764444 N-[2-(2-methoxyethyl)-4,5,6,7-tetrahydroindazol-7-yl]-2,3-dihydro-1H-indene-1-carboxamide

N-[2-(2-methoxyethyl)-4,5,6,7-tetrahydroindazol-7-yl]-2,3-dihydro-1H-indene-1-carboxamide

Cat. No.: B6764444
M. Wt: 339.4 g/mol
InChI Key: VGMXTXWGCHBMNG-UHFFFAOYSA-N
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Description

N-[2-(2-methoxyethyl)-4,5,6,7-tetrahydroindazol-7-yl]-2,3-dihydro-1H-indene-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an indazole ring with an indene carboxamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[2-(2-methoxyethyl)-4,5,6,7-tetrahydroindazol-7-yl]-2,3-dihydro-1H-indene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-25-12-11-23-13-15-6-4-8-18(19(15)22-23)21-20(24)17-10-9-14-5-2-3-7-16(14)17/h2-3,5,7,13,17-18H,4,6,8-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMXTXWGCHBMNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C2CCCC(C2=N1)NC(=O)C3CCC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyethyl)-4,5,6,7-tetrahydroindazol-7-yl]-2,3-dihydro-1H-indene-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate ketone or aldehyde.

    Attachment of the Methoxyethyl Group: The methoxyethyl group can be introduced via an alkylation reaction using 2-methoxyethyl chloride and a suitable base.

    Formation of the Indene Carboxamide Moiety: The indene carboxamide can be synthesized through a condensation reaction between indene and an appropriate amine, followed by acylation with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyethyl)-4,5,6,7-tetrahydroindazol-7-yl]-2,3-dihydro-1H-indene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyethyl)-4,5,6,7-tetrahydroindazol-7-yl]-2,3-dihydro-1H-indene-1-carboxamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-methoxyethyl)-4,5,6,7-tetrahydroindazol-7-yl]thiophene-3-sulfonamide
  • N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide

Uniqueness

N-[2-(2-methoxyethyl)-4,5,6,7-tetrahydroindazol-7-yl]-2,3-dihydro-1H-indene-1-carboxamide stands out due to its unique combination of an indazole ring and an indene carboxamide moiety. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various research applications.

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